REACTION_SMILES
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[C:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)(=[O:15])[Cl:16].[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[NH2:1][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[OH2:17]>>[NH:1]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1)[C:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(NC1CCCCC1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |